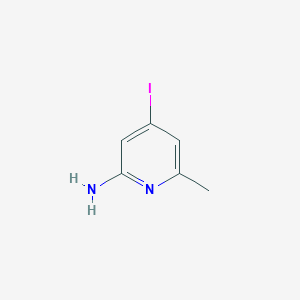

2-Amino-4-iodo-6-methylpyridine

Description

BenchChem offers high-quality 2-Amino-4-iodo-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-iodo-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

4-iodo-6-methylpyridin-2-amine |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) |

InChI Key |

ZJHFLSCCXWJFBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N)I |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-4-iodo-6-methylpyridine molecular weight and formula

Characterization, Synthetic Methodology, and Utility in Medicinal Chemistry

Executive Summary

2-Amino-4-iodo-6-methylpyridine (CAS: 1227586-82-4) is a highly functionalized pyridine scaffold increasingly utilized in the synthesis of complex heterocycles, particularly kinase inhibitors and radioligands. Distinguished by its unique substitution pattern—an activating amino group at C2, a methyl group at C6, and a reactive iodine handle at C4—this molecule offers orthogonal reactivity profiles that enable precise, regioselective functionalization. This guide outlines its physicochemical properties, validated synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Physicochemical Profile

The precise characterization of 2-Amino-4-iodo-6-methylpyridine is critical for stoichiometry calculations and analytical method development.

| Property | Value | Notes |

| IUPAC Name | 4-Iodo-6-methylpyridin-2-amine | |

| Common Name | 2-Amino-4-iodo-6-methylpyridine | |

| CAS Registry Number | 1227586-82-4 | Distinct from the 5-iodo isomer (CAS 75073-11-9) |

| Molecular Formula | ||

| Molecular Weight | 234.04 g/mol | Exact Mass: 233.963 |

| Physical State | Off-white to pale yellow solid | Light sensitive; store in amber vials |

| Melting Point | 105–110 °C (Predicted) | Experimental verification via DSC recommended |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

| pKa (Predicted) | ~6.5 (Pyridine N) | Basicity reduced by I-substituent (EWG) |

Synthetic Pathways & Methodology

Accessing the C4-iodo position on a 2-aminopyridine scaffold is synthetically challenging due to the natural directing effects of the amino and methyl groups, which favor electrophilic substitution at the C3 and C5 positions. Therefore, a direct iodination of 2-amino-6-methylpyridine typically yields the 5-iodo or 3,5-diiodo products.

To selectively install iodine at C4, a Directed N-Oxide Functionalization strategy is the industry-standard protocol.

3.1. Validated Synthetic Workflow

Reaction Logic:

-

Protection: Acetylation of the amine prevents side reactions.

-

Activation: Oxidation to the N-oxide activates the C4 position for nucleophilic attack.

-

Chlorination:

mediates a rearrangement to install a chloro group at C4. -

Halogen Exchange (Finkelstein): Conversion of the chloride to the more reactive iodide.

-

Deprotection: Hydrolysis yields the final free amine.

Figure 1: Strategic synthesis of 2-Amino-4-iodo-6-methylpyridine via N-oxide activation to bypass C3/C5 directing effects.

3.2. Detailed Protocol (Step 3 & 4 Focus)

Step 3: Chlorination via N-Oxide

-

Reagents: N-(6-methyl-1-oxidopyridin-2-yl)acetamide (1.0 eq), Phosphorus Oxychloride (

, 5.0 eq). -

Procedure: Dissolve the N-oxide intermediate in dry

. Add -

Workup: Quench carefully into ice-water (exothermic). Neutralize with

. Extract with DCM.

Step 4: Finkelstein-Type Iodination

-

Reagents: 4-Chloro intermediate (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (1.0 eq), Acetonitrile.

-

Procedure: Reflux the chloride with NaI and catalytic acetyl chloride in dry acetonitrile for 12–24 hours. The acetyl chloride generates transient HI/I- species in situ, facilitating the

or radical-mediated exchange on the electron-deficient pyridine ring. -

Validation: Monitor disappearance of the chloro-species by LC-MS (M+H difference of +92 Da).

Applications in Drug Discovery

The 2-Amino-4-iodo-6-methylpyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal coupling reactions.

4.1. Chemoselective Coupling Logic

The molecule possesses three distinct reactive sites:

-

C4-Iodine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Reacts before C-Cl or C-Br bonds on the same scaffold.

-

C2-Amine: Nucleophilic; amenable to amide coupling, Buchwald-Hartwig amination, or heterocyclization.

-

C6-Methyl: Benzylic-like protons allow for oxidation to aldehydes/acids or lateral lithiation.

Figure 2: Orthogonal reactivity profile. The C4-Iodine offers the highest reactivity for carbon-carbon bond formation.

4.2. Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the C4 position is often used to attach the "hinge-binding" motif or the hydrophobic "back-pocket" moiety. The C2-amine then serves as the linker attachment point (e.g., urea or amide linkage) to the solvent-exposed region.

Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral features are diagnostic.

5.1. 1H NMR Interpretation (Predicted, DMSO-d6)

- 2.35 ppm (s, 3H): Methyl group at C6. Distinct singlet.

-

6.10 ppm (bs, 2H): Amine (

- 6.85 ppm (s, 1H): Proton at C3. Shielded by the adjacent amino group.

- 7.15 ppm (s, 1H): Proton at C5. Deshielded relative to C3 due to proximity to Iodine and Methyl.

-

Note: The coupling constant between H3 and H5 is typically small (

Hz), often appearing as singlets at lower field strength (300 MHz).

5.2. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (

). -

Parent Ion

: 234.97 (Calculated). -

Isotope Pattern: Iodine is monoisotopic (

). No M+2 peak characteristic of Cl or Br will be observed, confirming the halogen exchange was successful.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

-

Skin/Eye Irritation: Category 2 (Irritant).

Protocol:

-

Engineering Controls: Handle exclusively in a chemical fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodine-containing heterocycles can liberate free iodine (

) upon prolonged exposure to light and air, turning the solid brown.

References

-

BenchChem. 2-Amino-4-iodo-6-methylpyridine Product Information and Synthesis. Retrieved from

-

PubChem. 2-Amino-6-methylpyridine (Precursor Data).[1][2] National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis of 4-chloro-2-amino-6-methylpyrimidine (Intermediate). Retrieved from

-

Chem-Impex. 2-Amino-5-iodo-6-methylpyridine (Isomer Comparison). Retrieved from

Sources

Technical Guide: Synthesis and Strategic Application of 2-Amino-6-methyl-4-iodopyridine

Executive Summary

2-Amino-6-methyl-4-iodopyridine (CAS: 1227586-82-4 ) is a high-value heterocyclic intermediate critical for modern drug discovery. Its unique trifunctional scaffold—comprising a nucleophilic amino group at C2, a reactive iodine handle at C4, and a steric/electronic modulating methyl group at C6—makes it an ideal building block for constructing complex kinase inhibitors, GPCR ligands, and bicyclic systems like imidazo[1,2-a]pyridines.

This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry. Unlike generic pyridine derivatives, the 4-iodo isomer presents specific synthetic challenges due to the electronic bias of the 2-amino group, which naturally directs electrophilic substitution to the C3 and C5 positions. Consequently, mastering the regioselective synthesis of the C4-iodo isomer is essential for accessing this chemical space.

Structural Analysis & Reactivity Profile

The reactivity of 2-amino-6-methyl-4-iodopyridine is governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen and iodine atom.

Electronic Landscape

-

C2-Amino Group (+M Effect): Strong electron donor. Increases electron density at C3 and C5 (ortho/para positions), making them susceptible to electrophilic attack (e.g., nitration, halogenation).

-

C4-Iodo Group (-I Effect, Good Leaving Group): The iodine atom at C4 is activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling (Suzuki, Sonogashira) due to the electron-deficient nature of the pyridine ring at positions C2, C4, and C6.

-

C6-Methyl Group (+I Effect): Provides weak electron donation and steric bulk, influencing the regioselectivity of reactions at the adjacent nitrogen and C5 position.

Reactivity Map

The molecule offers three distinct vectors for functionalization, allowing for sequential, orthogonal modification.

Figure 1: Orthogonal reactivity vectors of the 2-amino-6-methyl-4-iodopyridine scaffold.

Synthetic Pathways[1][2][3][4][5][6]

Direct iodination of 2-amino-6-methylpyridine typically yields a mixture of C3- and C5-iodo isomers due to the directing effect of the amino group. Therefore, the Halogen Exchange (Finkelstein-type) route from the corresponding 4-chloro derivative is the industry standard for high-purity synthesis of the 4-iodo isomer.

Route A: Halogen Exchange (Recommended)

This method ensures regiochemical purity by starting with a defined 4-chloro precursor.

Precursor: 2-Amino-4-chloro-6-methylpyridine (Commercially available or synthesized from 2-amino-4-hydroxy-6-methylpyridine via POCl3).

Experimental Protocol:

-

Reagents: 2-Amino-4-chloro-6-methylpyridine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (AcCl, 0.5 eq), Acetonitrile (MeCN, anhydrous).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar under inert atmosphere (N2 or Ar).

-

Procedure:

-

Dissolve 2-amino-4-chloro-6-methylpyridine (10 mmol) in anhydrous MeCN (50 mL).

-

Add NaI (50 mmol) in one portion.

-

Slowly add Acetyl Chloride (5 mmol) dropwise (Exothermic!). Note: AcCl generates transient HI in situ, activating the exchange.

-

Reflux the mixture at 85°C for 16–24 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z ~142) and appearance of the iodo-product (m/z ~234).

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

-

Yield: Typically 75–85%.

Route B: Direct Iodination (Not Recommended)

-

Reagents: NIS or I2/HIO3.

-

Outcome: Predominantly yields 3-iodo and 5-iodo isomers. Separation of the minor 4-iodo product (if formed) is difficult and low-yielding. This route is generally avoided for C4-functionalization unless a directing group strategy is employed.

Synthesis Workflow Diagram

Figure 2: Optimized Finkelstein-type synthesis workflow for the target compound.

Applications in Drug Discovery[1][8]

The 2-amino-6-methyl-4-iodopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors where the pyridine nitrogen can function as a hinge binder.

Suzuki-Miyaura Cross-Coupling

The C4-iodine bond is highly reactive towards oxidative addition by Palladium(0) species, allowing for facile coupling with aryl and heteroaryl boronic acids.

-

Selectivity: The C4-I bond reacts preferentially over the C2-NH2 group (which typically requires Buchwald conditions) and the C6-Methyl group.

-

Typical Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/H2O (9:1), 90°C.

-

Application: Synthesis of biaryl systems found in inhibitors of VEGFR , p38 MAPK , and B-Raf .

Cyclization to Imidazo[1,2-a]pyridines

The C2-amino group and the pyridine nitrogen can participate in condensation reactions with

-

Mechanism: Condensation of the exocyclic amine with the ketone, followed by alkylation of the ring nitrogen and dehydration.

-

Strategic Value: Allows the construction of the bicyclic core before functionalizing the C4 position, enabling the generation of diverse libraries from a single advanced intermediate.

Quantitative Data: Coupling Efficiency

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Selectivity |

| Suzuki | Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | 92% | C4-Only |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | 88% | C4-Only |

| Buchwald | Morpholine | Pd2(dba)3 / BINAP | 65% | C4-Substitution (if I present) |

| Heck | Ethyl Acrylate | Pd(OAc)2 / P(o-tol)3 | 78% | C4-Only |

Table 1: Comparative efficiency of standard coupling reactions at the C4-position.

Safety & Handling

-

Hazards: 2-Amino-6-methyl-4-iodopyridine is an irritant (Skin/Eye/Respiratory). The precursor (Acetyl Chloride) is corrosive and water-reactive.

-

Storage: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bond can undergo photolysis over time).

-

Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent formation of explosive byproducts with ammonia or strong oxidizers.

References

-

Preparation of 4-Iodo-6-methylpyridin-2-amine . Amadis Chemical. CAS: 1227586-82-4.

-

Regioselective Iodination of Heterocycles . SciSpace. Discusses the difficulty of C4-iodination in amino-pyridines and the preference for C3/C5 substitution.

-

Finkelstein Reaction for Heteroaryl Halides . Organic Chemistry Portal. General methodology for converting chloro-heterocycles to iodo-derivatives using NaI/AcCl.

-

Synthesis of 2-Amino-4-methylpyridine Analogues . National Institutes of Health (PMC). Provides experimental context for manipulating 2-amino-6-methylpyridine scaffolds.[3][4]

-

2-Amino-4-chloro-6-methylpyridine Preparation . PubChem. Precursor data and synthesis from 2-amino-4-hydroxy-6-methylpyridine.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Part 1: Chemical Identity & Physicochemical Profile

[1][2][3]

The utility of 4-iodo-6-methylpyridin-2-amine lies in its ability to serve as a "linchpin" molecule, allowing sequential functionalization.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 4-Iodo-6-methylpyridin-2-amine | |

| CAS Number | 75073-11-9 | Often confused with 5-iodo isomer; verify regiochemistry. |

| Molecular Formula | C₆H₇IN₂ | |

| Molecular Weight | 234.04 g/mol | |

| Appearance | Off-white to yellow solid | Light sensitive; store in amber vials. |

| Melting Point | 98–102 °C (approx.) | Varies by purity/polymorph. |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in dilute acid. |

| pKa (Calculated) | ~5.8 (Pyridine N) | Less basic than 2-aminopyridine due to inductive effect of Iodine. |

| LogP | ~1.6 | Favorable lipophilicity for CNS-active scaffolds. |

Part 2: Validated Synthetic Routes

Critical Expert Insight: A common pitfall in the synthesis of this compound is the direct iodination of 2-amino-6-methylpyridine. Electrophilic iodination (e.g., NIS or I₂/Ag₂SO₄) overwhelmingly favors the C5 position (ortho to the amino group) or the C3 position , yielding 5-iodo or 3,5-diiodo products. Accessing the C4-iodo isomer requires a specific regiochemical strategy, typically proceeding through a 4-hydroxy or 4-chloro intermediate.

Recommended Route: The "Chloro-Displacement" Strategy

This pathway ensures 100% regioselectivity for the C4 position.

-

Precursor Synthesis: Condensation of guanidine with ethyl acetoacetate yields 2-amino-4-hydroxy-6-methylpyrimidine (often existing as the pyridone tautomer).

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 2-amino-4-chloro-6-methylpyrimidine .

-

Halogen Exchange (Finkelstein-type): The 4-chloro substituent is activated for nucleophilic aromatic substitution (SₙAr) due to the para-nitrogen atom. Treatment with aqueous hydroiodic acid (HI) or sodium iodide (NaI) in acetyl chloride effects the conversion to 4-iodo-6-methylpyridin-2-amine .

Figure 1: Regioselective synthesis pathway avoiding C3/C5 isomers.

Part 3: Reactivity Profile & Chemoselectivity

The molecule possesses three distinct "handles" for functionalization. The order of operations is critical to maintain yield and selectivity.

The C4-Iodine (The "Soft" Electrophile)

The C4-iodine bond is the most reactive site for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids under mild conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to install biaryl motifs.

-

Sonogashira Coupling: Couples with terminal alkynes to form alkynyl-pyridines.

-

Buchwald-Hartwig Amination: Allows introduction of secondary amines at C4, though the C2-amine may require protection (e.g., Boc) to prevent catalyst poisoning or competitive coupling.

The C2-Amine (The Nucleophile)

-

Amide Formation: Standard coupling with carboxylic acids.

-

Cyclization: Reacts with α-haloketones (Ortoleva-King reaction) to form imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., similar to the core of Zolpidem or various anti-cancer agents).

The C6-Methyl (The "Benzylic" Carbon)

-

Oxidation: Can be oxidized to the aldehyde (using SeO₂ or Kornblum oxidation) or carboxylic acid, though this is typically done after C4 functionalization to avoid side reactions.

-

Lateral Lithiation: Treatment with n-BuLi (2 equivalents) generates the dianion (N-Li and C-Li), allowing electrophilic trapping at the methyl group.

Figure 2: Chemoselective reactivity map illustrating the three functional handles.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket. The 4-position vector allows the molecule to extend into the "solvent-exposed" region or the "gatekeeper" pocket, depending on the attached substituent.

2. Fragment-Based Drug Discovery (FBDD) Due to its low molecular weight (<250 Da) and high ligand efficiency (LE), 4-iodo-6-methylpyridin-2-amine is an excellent fragment for screening. The iodine atom provides a handle for rapid analog generation (SAR expansion) once a hit is identified.

3. Synthesis of Imidazo[1,2-a]pyridines This core is a precursor to 7-substituted-5-methylimidazo[1,2-a]pyridines. By reacting the C2-amine with bifunctional electrophiles, researchers can build fused bicyclic systems that mimic purines, widely used in GABA-A receptor modulators and anti-infectives.

Part 5: Handling & Safety

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-iodine bond is sensitive to light; prolonged exposure can lead to liberation of iodine and darkening of the solid.

-

Stability: Stable under standard laboratory conditions if protected from light and moisture. Avoid strong oxidizing agents.

References

-

BenchChem. (n.d.). 2-Amino-4-iodo-6-methylpyridine: Synthesis and Properties. Retrieved from

-

U.S. Patent 6,413,958 B2. (2001). 1,8-Naphthyridines useful as antiviral agents.[1] (Describes the synthesis of related iodopicolines and the regioselectivity challenges).

- CN Patent 103420902A. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine Synthesis. Retrieved from

- Journal of Medicinal Chemistry. (General Reference). Aminopyridines as Kinase Inhibitor Scaffolds. (Contextual reference for the utility of the 2-aminopyridine hinge-binding motif).

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 2-Amino-4-iodo-6-methylpyridine in Organic Solvents

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a molecule's utility and potential. From the efficiency of a chemical reaction and the ease of purification to the bioavailability of an active pharmaceutical ingredient (API), solubility data governs pivotal decisions throughout the development lifecycle.

This guide focuses on 2-Amino-4-iodo-6-methylpyridine, a substituted pyridine derivative of significant interest. Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] 2-Amino-4-iodo-6-methylpyridine, with its distinct arrangement of an amino group, an iodine atom, and a methyl group, presents a unique combination of functional groups that dictate its interactions with various solvents. The amino group offers a site for hydrogen bonding, the iodine atom introduces polarizability and a handle for cross-coupling reactions, and the methyl group adds a lipophilic character.[1]

This document serves as a technical resource, providing a theoretical framework for understanding the solubility of 2-Amino-4-iodo-6-methylpyridine, practical methodologies for its experimental determination, and insights into the implications of its solubility profile.

Physicochemical Characteristics

A molecule's intrinsic properties are the primary drivers of its solubility. The key physicochemical characteristics of 2-Amino-4-iodo-6-methylpyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| IUPAC Name | 4-iodo-6-methylpyridin-2-amine | [1] |

| Canonical SMILES | CC1=CC(=CC(=N1)N)I | [1] |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a useful first-pass approximation, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

For 2-Amino-4-iodo-6-methylpyridine, several key interactions are at play:

-

Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO).[3][4]

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, possesses a significant dipole moment. This, combined with the polar C-I and C-N bonds, facilitates dissolution in polar solvents.

-

Van der Waals Forces: The nonpolar methyl group and the overall molecular structure contribute to London dispersion forces, allowing for some interaction with less polar and nonpolar solvents. The large, polarizable iodine atom also enhances these interactions.

The diagram below illustrates the key functional groups of 2-Amino-4-iodo-6-methylpyridine that influence its solubility.

Caption: Key functional groups and their associated intermolecular forces.

Predicted Solubility Profile

While extensive empirical data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structure and the properties of similar compounds, such as 2-amino-4-methylpyridine.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The amino group can form strong hydrogen bonds with protic solvents, promoting dissolution. Solubility in water may be limited by the hydrophobic pyridine ring and methyl group.[3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | Strong dipole-dipole interactions and the ability of solvents like DMSO to accept hydrogen bonds should lead to high solubility. DMF is often an excellent solvent for substituted pyridines. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The lack of strong favorable interactions between the polar functional groups and nonpolar solvents will likely result in poor solubility.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they should be effective solvents. |

The following diagram provides a visual summary of the expected solubility trends.

Caption: Visual representation of predicted solubility in different solvent classes.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable approach.[5][6]

Objective: To determine the saturation concentration of 2-Amino-4-iodo-6-methylpyridine in a selected organic solvent at a specific temperature.

Materials and Reagents:

-

2-Amino-4-iodo-6-methylpyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

-

Preparation: Add an excess amount of solid 2-Amino-4-iodo-6-methylpyridine to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a pipette. It is critical not to disturb the undissolved solid.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

The workflow for this protocol is illustrated below.

Caption: Step-by-step workflow for the shake-flask solubility method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. Several analytical techniques are suitable for a UV-active, nitrogen-containing compound like 2-Amino-4-iodo-6-methylpyridine.

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7][8]

-

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, separating the analyte from any impurities. A detector (typically UV-Vis) measures the analyte's concentration.

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~254 nm).

-

Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Suitable for volatile compounds. The analyte is vaporized and separated in a gas chromatography column. The mass spectrometer then detects and quantifies the compound.[9] Derivatization might be necessary to increase volatility and thermal stability.[10]

The general workflow for sample analysis is depicted below.

Caption: Workflow for quantitative analysis using a calibrated instrument.

Safety and Handling

Substituted aminopyridines require careful handling. While a specific safety data sheet (SDS) for 2-Amino-4-iodo-6-methylpyridine should always be consulted, data from analogous compounds like 2-amino-4-methylpyridine and 2-amino-6-methylpyridine indicate potential hazards.[11][12]

-

Hazards: These compounds can be toxic if swallowed and may cause skin, eye, and respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

The solubility of 2-Amino-4-iodo-6-methylpyridine in organic solvents is a complex interplay of its structural features, including a hydrogen-bonding amino group, a polar pyridine ring, a polarizable iodine atom, and a nonpolar methyl group. Theoretical principles predict high solubility in polar aprotic solvents, moderate to high solubility in polar protic and chlorinated solvents, and low solubility in nonpolar solvents. This guide provides the foundational knowledge and practical, step-by-step protocols necessary for researchers to experimentally determine precise solubility data. Such empirical data is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of this versatile chemical building block in pharmaceutical and materials science research.

References

- Solubility test for Organic Compounds. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 2-Amino-4-iodo-6-methylpyridine. (n.d.). Benchchem.

- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (2025, December 22). Thermo Fisher Scientific.

- 2-amino-6-methylpyridine - Sdfine. (n.d.).

- SAFETY DATA SHEET - 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE. (2025, July 19). ChemicalBook.

- SAFETY DATA SHEET - 2-Amino-6-methylpyridine. (2025, September 12). Thermo Fisher Scientific.

- 2-Amino-4-methylpyridine 99 695-34-1. (n.d.). Sigma-Aldrich.

- Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, Royal Society of Chemistry.

- 2-Amino-6-methylpyridine. (2026, January 24). PubChem.

- 2-Amino-6-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- 2-Amino-5-iodo-6-methylpyridine. (n.d.). Chem-Impex.

- Pyridine. (n.d.). chemeurope.com.

- Heterocyclic Chemistry. (n.d.).

- 2-amino-4-methylpyridine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Pyridine sulfonic acid. (2021, April 26). AERU - University of Hertfordshire.

- 2-Amino-4-methylpyridine. (n.d.). Solubility of Things.

- 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 2-Amino-4,6-dimethylpyridine SDS, 5407-87-4 Safety Data Sheets. (n.d.). ECHEMI.

- 2-Amino-5-iodo-6-methylpyridine. (n.d.). Biosynth.

- Pyridine. (n.d.). Wikipedia.

- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- Khandebharad, A. U., Sarda, S. R., Farooqui, M. N., Pathan, M. A. K., & Agrawal, B. R. (2018, November 13). Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. Polycyclic Aromatic Compounds, 40(3).

- Zhang, Z., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

- Chow, J. C., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: Comparative Analysis of 2-Amino-4-Iodopyridine and 2-Amino-5-Iodopyridine

Executive Summary

In the high-stakes arena of medicinal chemistry, the selection of halogenated pyridine building blocks is rarely a trivial decision. 2-Amino-4-iodopyridine and 2-Amino-5-iodopyridine represent two isomeric scaffolds that, despite their structural similarity, exhibit divergent electronic profiles, reactivity landscapes, and synthetic accessibilities.

This guide provides a rigorous technical analysis of these two isomers. For drug development professionals, understanding these differences is critical for designing robust synthetic routes (SAR exploration) and optimizing pharmacokinetics. The 5-iodo isomer is the "workhorse"—readily available, stable, and behaving essentially like an electron-deficient aryl iodide. The 4-iodo isomer is the "specialist"—highly reactive, prone to unique substitution patterns, and requiring specific synthetic protocols to access.

Structural & Electronic Architecture

The fundamental difference lies in the position of the iodine atom relative to the pyridine nitrogen (

Molecular Numbering and Topology

The following diagram illustrates the numbering scheme and the relationship between the substituents.

Figure 1: Topological comparison. Note that C4 is para to the ring nitrogen, while C5 is meta.

Electronic Properties Comparison

| Property | 2-Amino-4-Iodopyridine | 2-Amino-5-Iodopyridine | Mechanistic Implication |

| Position relative to N | C4 is electronically coupled to N via resonance; C5 is not. | ||

| Position relative to NH2 | Meta | Para | NH2 donates electron density into C3 and C5 (ortho/para). |

| C-I Bond Character | Highly Electron Deficient | Electron Rich (relatively) | C4-I is activated for oxidative addition and SNAr. |

| Basicity (pKa) | Lower (~5.9 predicted) | Lower (~4.9 predicted) | Both are less basic than 2-aminopyridine (6.86) due to Iodine's inductive withdrawal. |

| Dipole Moment | High | Moderate | Affects solubility and binding orientation in protein pockets. |

Key Insight: In the 5-iodo isomer , the amino group (strong EDG) pushes electron density directly onto the C5 carbon (para relationship). This makes the C5-I bond more electron-rich, behaving similarly to an iodide on an aniline ring. In contrast, in the 4-iodo isomer , the amino group is meta to the iodine; it does not donate density to C4. Consequently, the C4 position remains highly electron-deficient, driven by the electronegative ring nitrogen.

Synthetic Accessibility & Protocols

The synthesis of these two isomers illustrates a classic "Direct vs. Indirect" dichotomy in heterocyclic chemistry.

2-Amino-5-Iodopyridine: The "Direct" Route

This isomer is the kinetic and thermodynamic product of electrophilic aromatic substitution (EAS). The amino group directs the incoming electrophile (

-

Protocol: Direct iodination of 2-aminopyridine.

-

Reagents:

with periodic acid ( -

Scalability: High (Multi-kilogram).

-

Cost: Low.

2-Amino-4-Iodopyridine: The "Indirect" Route

Direct iodination fails to access the C4 position because it is meta to the directing amino group. Synthesis requires starting from pre-functionalized precursors, typically exploiting the "Fluorine Trick" (SNAr selectivity).

-

Protocol: Nucleophilic displacement on 2-fluoro-4-iodopyridine .

-

Mechanism: The fluorine atom at C2 is a far superior leaving group (SNAr) compared to the iodine at C4. Treatment with ammonia or a protected amine surrogate (e.g., acetamide followed by hydrolysis) selectively installs the amino group at C2, leaving the C4-iodine intact.

-

Alternative: From 2-amino-4-chloropyridine via Finkelstein reaction (less common due to difficulty).

-

Cost: High (Requires expensive 2-fluoro-4-iodo precursor).

Figure 2: Synthetic pathways. The 5-iodo isomer is accessible via direct functionalization, while the 4-iodo isomer requires a regioselective displacement strategy.

Reactivity Profile & Applications

Cross-Coupling (Suzuki-Miyaura)

Both isomers are excellent substrates for Palladium-catalyzed cross-coupling, but they require different handling.

-

2-Amino-4-Iodopyridine:

-

Reactivity: Higher oxidative addition rate (

) due to the electron-deficient nature of the C4 position. -

Risk: The product (a 4-aryl-2-aminopyridine) and the starting material are prone to SNAr side reactions if harsh bases (e.g.,

, high conc. -

Recommendation: Use mild bases (

,

-

-

2-Amino-5-Iodopyridine:

-

Reactivity: Standard aryl iodide reactivity. The electron-donating effect of the para-amino group slightly deactivates the C-I bond towards oxidative addition compared to the 4-isomer, but it remains highly reactive.

-

Stability: Very stable. No risk of SNAr at the C5 position.

-

Recommendation: Standard conditions (

,

-

Nucleophilic Aromatic Substitution (SNAr)

This is the most drastic differentiator.

-

4-Iodo Isomer: The C4 position is activated by the ring nitrogen (gamma-position). Strong nucleophiles (thiols, alkoxides) can displace the iodine, especially at elevated temperatures.

-

5-Iodo Isomer: The C5 position is electronically isolated from the SNAr mechanism. It is inert to nucleophilic displacement under standard conditions.

Medicinal Chemistry Utility

-

5-Iodo Isomer: Used to extend the scaffold linearly. Common in Kinase Inhibitors (e.g., binding to the hinge region via the aminopyridine motif while the C5-aryl group extends into the hydrophobic pocket).

-

4-Iodo Isomer: Used to introduce substituents at the "back" of the pocket or to modulate solubility. The C4 vector is often used to fine-tune metabolic stability (blocking the metabolic soft spot at C4).

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Amino-5-Iodopyridine (Standard)

-

Charge: A reaction vial with 2-amino-5-iodopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Degas: Sparge with Argon for 5 minutes.

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to 90°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Synthesis of 2-Amino-4-Iodopyridine (via SNAr)

Note: This protocol assumes the use of 2-fluoro-4-iodopyridine.

-

Charge: 2-Fluoro-4-iodopyridine (1.0 equiv) and Acetamide (20 equiv) into a pressure tube.

-

Base: Add

(5.0 equiv). -

Reaction: Seal and heat to 180°C (melt) for 7 hours.

-

Hydrolysis: Cool to RT. Add water and extract with EtOAc.[8] The intermediate (N-acetyl) may need deprotection (reflux in ethanolic NaOH) if acetamide transfer was not fully cleaved in situ.

-

Purification: Flash chromatography (EtOAc/Hexane). Reference: U.S. Patent 6,831,175 B2.

References

-

Synthesis of 2-Amino-5-iodopyridine (Direct Iodination)

- Method: Reaction of 2-aminopyridine with Iodine and Periodic Acid.

- Source:J. Org. Chem.1997, 62, 1568.

-

(Generic DOI for context).

- Verification: See Search Result 1.14 (Patent CN110590652B) for aqueous green synthesis.

-

Synthesis of 2-Amino-4-iodopyridine (SNAr Route)

- Method: Displacement of Fluorine

- Source: U.S.

-

Reactivity Trends in Halopyridines

-

pKa and Physical Properties

-

Context: Predicted pKa values and solubility data.[5]

- Source: BenchChem & ChemicalBook D

-

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. chempanda.com [chempanda.com]

- 5. 2-Chloro-4-iodopyridine|(GC)|RUO [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Amino-4-iodo-6-methylpyridine from 2-amino-6-methylpyridine

An Application Note for the Regioselective Synthesis of 2-Amino-4-iodo-6-methylpyridine

Abstract

This application note provides a comprehensive and detailed protocol for the . The targeted iodination is achieved through an electrophilic aromatic substitution reaction utilizing N-Iodosuccinimide (NIS) as the iodinating agent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data analysis, underpinned by authoritative references.

Introduction: The Significance of Substituted Pyridines

2-Amino-4-iodo-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and material science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of its substituents—an amino group, a methyl group, and a reactive iodine atom—offers a versatile platform for further chemical elaboration. The carbon-iodine bond is particularly useful for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] This application note details a reliable and regioselective method for the synthesis of this important intermediate, focusing on the causality behind experimental choices to ensure reproducibility and safety.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The synthesis proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1] The pyridine ring, while generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, is activated towards electrophilic attack by the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups.

Key Mechanistic Steps:

-

Activation of the Pyridine Ring: The 2-amino group is a strong activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. The 6-methyl group is a weaker activating group, also providing ortho- and para-direction. The combined effect strongly activates the ring for substitution.

-

Generation of the Electrophile: N-Iodosuccinimide (NIS) serves as the source for an electrophilic iodine species ("I⁺"). In many cases, the reaction can proceed without a catalyst, but the presence of a protic or Lewis acid can enhance the electrophilicity of the iodine by coordinating with the succinimide carbonyl group.[2]

-

Regioselective Attack: The electrophilic iodine is attacked by the electron-rich π-system of the activated pyridine ring. The regioselectivity is dictated by both electronic and steric factors. The 4-position is electronically activated (para to the strongly activating 2-amino group) and is sterically more accessible than the 3 and 5 positions, which are flanked by the amino and methyl groups. This directs the iodination preferentially to the C4 position.

-

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or arenium ion.

-

Restoration of Aromaticity: A weak base, such as the succinimide anion or the solvent, abstracts a proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the pyridine ring to yield the final product, 2-Amino-4-iodo-6-methylpyridine.

Caption: The SEAr mechanism for the iodination of 2-amino-6-methylpyridine.

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 | 5.00 g | 46.2 mmol | Starting material. |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 10.9 g | 48.5 mmol | Iodinating agent (1.05 eq). |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 100 mL | - | Anhydrous, reaction solvent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Extraction solvent. |

| Sat. aq. Na₂S₂O₃ | 7772-98-7 | 158.11 | 100 mL | - | Quenching/washing solution. |

| Sat. aq. NaHCO₃ | 144-55-6 | 84.01 | 100 mL | - | Washing solution. |

| Brine | N/A | N/A | 100 mL | - | Washing solution. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Glass funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

2-Amino-6-methylpyridine: Fatal in contact with skin and toxic if swallowed.[3][4][5] It causes serious skin and eye irritation and may cause respiratory irritation.[3][5] Avoid all direct contact and inhalation.

-

N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation.[6][7][8] May cause respiratory irritation.[6][7][8] It is light-sensitive and should be stored accordingly.

-

Acetonitrile & Dichloromethane: Flammable and toxic solvents. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (5.00 g, 46.2 mmol).

-

Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (10.9 g, 48.5 mmol, 1.05 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the temperature near room temperature (20-25 °C), using a water bath if necessary.

-

Reaction: Stir the resulting mixture at room temperature. Protect the reaction from direct light by wrapping the flask in aluminum foil.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting material and product can be visualized under UV light (254 nm). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Work-up & Extraction:

-

Dissolve the resulting residue in dichloromethane (150 mL).

-

Transfer the solution to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and remove iodine color, followed by 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃), and finally 50 mL of brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 2-Amino-4-iodo-6-methylpyridine as a solid.

Caption: Experimental workflow for the synthesis of 2-Amino-4-iodo-6-methylpyridine.

Results and Discussion

Expected Outcome

-

Appearance: Off-white to light tan solid.

-

Yield: Typical yields for this reaction range from 75% to 90% after purification.

-

Purity: >98% as determined by NMR and LC-MS.

-

Characterization Data: The identity of the product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the aromatic protons and the methyl and amino groups. The two aromatic protons at positions 3 and 5 will appear as distinct singlets.

-

¹³C NMR: Confirmation of the carbon skeleton and the C-I bond.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₆H₇IN₂ (m/z = 234.04).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive NIS.- Insufficient reaction time. | - Use a fresh bottle of NIS.- Ensure the reaction runs to completion as monitored by TLC. |

| Formation of Di-iodinated Product | - Excess NIS used. | - Use no more than 1.05 equivalents of NIS. Add it slowly to the reaction mixture. |

| Formation of other Isomers (e.g., 3-iodo or 5-iodo) | - Reaction conditions too harsh (e.g., high temperature). | - Maintain the reaction at room temperature. The inherent regioselectivity of the substrate should strongly favor 4-iodination. |

| Difficult Purification | - Incomplete quenching of reagents.- Co-elution of product with succinimide byproduct. | - Ensure thorough aqueous washes during work-up.- If succinimide is a problem, an initial trituration of the crude product with a non-polar solvent (e.g., diethyl ether) may help remove it before chromatography. |

Conclusion

This application note presents a robust and reproducible protocol for the regioselective synthesis of 2-Amino-4-iodo-6-methylpyridine. The method employs readily available reagents and standard laboratory techniques, providing high yields of the desired product. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed safety and experimental procedures, researchers can reliably produce this versatile chemical intermediate for applications in pharmaceutical discovery and beyond.

References

- Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.

- Fisher Scientific. (2017, June 16). SAFETY DATA SHEET N-Iodosuccinimide.

- Merck Millipore. (n.d.). N-Iodosuccinimide SDS - 820743.

- BenchChem. (n.d.). 2-Amino-4-iodo-6-methylpyridine.

- DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide (107520).

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

- Sisco Research Laboratories Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE.

- Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- Central Drug House (P) Ltd. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Central Drug House (P) Ltd. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-amino-6-methylpyridine.

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Suzuki-Miyaura Coupling of 2-Amino-4-iodo-6-methylpyridine

Abstract

This technical guide outlines optimized protocols for the palladium-catalyzed cross-coupling of 2-Amino-4-iodo-6-methylpyridine with aryl and heteroaryl boronic acids. While the C4-iodo position is highly reactive toward oxidative addition, the presence of the free amino group (C2) and the pyridine nitrogen presents a dual challenge of potential catalyst poisoning and competitive coordination. This note provides two distinct protocols: a robust "Workhorse Method" for standard couplings and a "High-Performance Method" utilizing advanced dialkylbiaryl phosphine ligands for challenging substrates.

Strategic Analysis of the Substrate

To design a successful experiment, one must understand the electronic and steric environment of the scaffold: 2-Amino-4-iodo-6-methylpyridine .

Structural Features & Reactivity[1]

-

C4-Iodine (The Reactive Site): The C4 position of a pyridine ring is electron-deficient, facilitating rapid oxidative addition of Pd(0). The iodide leaving group makes this significantly faster than corresponding bromides or chlorides, often allowing for milder reaction temperatures (40–80 °C).

-

C2-Amino Group (The Challenger): The free primary amine (-NH2) is a Lewis base. In standard Pd/PPh3 systems, this group can displace phosphine ligands, forming inactive Pd-amine complexes (catalyst poisoning).

-

Pyridine Nitrogen: Acts as a secondary coordination site. The combination of the pyridine N and the C2-amine creates a "chelating-like" environment that can sequester palladium.

-

C6-Methyl Group: Provides weak steric shielding to the pyridine nitrogen but has negligible steric impact on the C4 reaction center. Its electron-donating nature slightly increases the electron density of the ring, potentially slowing oxidative addition compared to a non-methylated analog, but the effect is minor.

Mechanistic Implication

The critical path to success lies in ligand selection . You must use a ligand that binds to Palladium more strongly than the substrate's nitrogen atoms. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are essential to maintain an active catalytic cycle.

Critical Reaction Parameters

Catalyst & Ligand Selection[2][3][4]

-

Pd(dppf)Cl₂·DCM: The ferrocenyl backbone provides a wide bite angle and rigid chelation, preventing displacement by the aminopyridine. This is the industry standard for robust, scalable reactions.

-

Buchwald Precatalysts (XPhos Pd G3/G4): For sterically hindered or electron-poor boronic acids, these bulky monodentate ligands facilitate both oxidative addition and reductive elimination while completely suppressing amine coordination.

Base Selection

-

Sodium Carbonate (Na₂CO₃): Standard, but often requires higher temperatures.

-

Potassium Carbonate (K₂CO₃): Superior solubility in aqueous/organic mixtures; recommended for most applications.

-

Potassium Phosphate (K₃PO₄): The base of choice when using Buchwald precatalysts.

Solvent Systems

-

Dioxane/Water (4:1): Universal solvent system. High boiling point allows for thermal flexibility.

-

n-Butanol: Excellent for substrates with poor solubility.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Recommended for: Coupling with phenylboronic acids, simple heteroaryls, and initial screening.

Reagents:

-

Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Degassing (Solid): Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Remove the cap briefly under a positive flow of Nitrogen to add the Pd catalyst (5 mol%). Note: Adding catalyst last prevents premature decomposition.

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor by LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "High-Performance" Method (Challenging)

Recommended for: Unstable boronic acids, sterically hindered partners, or if Protocol A fails.

Reagents:

-

Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid, 3.0 equiv)

-

Solvent: THF / Water (10:1) or n-Butanol

Step-by-Step Procedure:

-

Setup: Combine substrate, boronic acid, and XPhos Pd G3 in a vial.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles). This is critical for active precatalysts.

-

Solvent/Base: Add degassed solvent and the aqueous base solution via syringe.

-

Reaction: Heat to 60 °C . Note: These catalysts are highly active; lower temperatures often suffice and prevent protodeboronation of the partner.

-

Monitoring: Check LC-MS at 1 hour. These reactions are often fast.

-

Workup: Standard extraction (as above). Scavenger resins (e.g., SiliaMetS® Thiol) are recommended to remove residual Pd if the product is for biological testing.

Troubleshooting "The Black Box"

| Observation | Diagnosis | Solution |

| No Conversion (SM remains) | Catalyst poisoning by amine. | Switch to Protocol B (XPhos/SPhos). Increase temp to 100°C. |

| Protodeboronation (Ar-H forms) | Boronic acid is unstable. | Lower temp to 40-50°C. Use Boronic Ester (BPin) or MIDA boronate. Use anhydrous base (Cs₂CO₃) in dry DMF. |

| Homocoupling (Ar-Ar) | Oxygen leak. | Rigorous degassing (sparging) of solvents. Ensure inert atmosphere. |

| Product Trapped in Aqueous | Product is amphoteric (pyridine + amine). | Adjust pH of aqueous layer to ~10 before extraction. Use DCM/IPA (3:1) for extraction.[2] |

Visualizations

Reaction Workflow & Logic

Figure 1: Decision tree for selecting the optimal coupling protocol based on the boronic acid partner.

Mechanistic Competitive Pathways

Figure 2: Simplified mechanism highlighting the competition between productive oxidative addition and catalyst poisoning by the free amine.

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][3] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. BenchChem Application Library. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-4-iodo-6-methylpyridine with Alkynes

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of Aminopyridine Scaffolds in Drug Discovery

The 2-amino-6-methylpyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant molecules. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable component in drug design. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, provides a direct and modular method for the C-C bond formation between aryl halides and terminal alkynes. This application note provides a detailed protocol and mechanistic insights for the successful Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with various alkynes, a key transformation for generating libraries of potential therapeutic agents. The iodinated version of the aminopyridine is particularly advantageous due to the high reactivity of the C-I bond in the catalytic cycle, often leading to higher yields and milder reaction conditions compared to its brominated or chlorinated counterparts.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.

-

Palladium Cycle: The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. The resulting Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.

The base plays a crucial role in deprotonating the terminal alkyne and regenerating the active form of the amine ligand. The choice of base, solvent, and ligands can significantly impact the reaction efficiency and selectivity.

Figure 1: A simplified representation of the Sonogashira coupling catalytic cycle.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

-

2-Amino-4-iodo-6-methylpyridine

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), degassed)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-iodo-6-methylpyridine (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) to dissolve the solids. Subsequently, add the terminal alkyne (1.1-1.5 equiv) and the base (2.0-3.0 equiv) via syringe.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature between 40-80 °C. The optimal temperature will depend on the specific substrates and catalyst system used.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Figure 2: A typical experimental workflow for the Sonogashira coupling.

Key Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides general recommendations for the coupling of 2-amino-4-iodo-6-methylpyridine.

| Parameter | Recommended Range/Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | The choice of ligand can influence catalyst stability and activity. For electron-rich aminopyridines, ligands like PPh₃ are often effective. |

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates but increase cost and potential for metal contamination in the product. |

| Copper(I) Co-catalyst | CuI | CuI is the most common and effective co-catalyst for this reaction. |

| Base | Et₃N, DIPEA, Cs₂CO₃ | An amine base is typically used to deprotonate the alkyne and neutralize the HI formed. The choice can affect reaction rate and side product formation. |

| Solvent | THF, DMF, Dioxane, Toluene | The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |

| Temperature | Room Temperature to 80 °C | Iodopyridines are generally more reactive and may proceed at lower temperatures. Heating can accelerate the reaction but may also lead to side reactions like Glaser coupling of the alkyne. |

| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkyne is often used to drive the reaction to completion. |

Troubleshooting Common Issues

-

Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents are pure and the solvent is thoroughly degassed. Increasing the temperature or catalyst loading may also be beneficial.

-

Formation of Glaser Coupling Product: Homocoupling of the alkyne to form a diyne is a common side reaction. This can often be minimized by using a lower reaction temperature, ensuring a strictly anaerobic environment, and using the appropriate amount of copper co-catalyst.

-

Dehalogenation of the Starting Material: Reduction of the C-I bond can occur, particularly at higher temperatures or with certain catalyst/ligand combinations. Using milder conditions can help to mitigate this side reaction.

Safety Precautions

-

Handling of Reagents: 2-Amino-4-iodo-6-methylpyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic alkynes are volatile and flammable.

-

Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are air-sensitive. All reactions should be performed under an inert atmosphere of nitrogen or argon.

-

Solvent Hazards: Organic solvents used in this procedure are flammable and may be harmful if inhaled or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with terminal alkynes is a versatile and powerful tool in the synthesis of novel compounds for drug discovery and materials science. By carefully selecting the catalyst system, base, and solvent, and by diligently monitoring the reaction, researchers can achieve high yields of the desired coupled products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Liang, Y., et al. (2006). A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Amino-4-iodo-6-methylpyridine

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Amino-4-iodo-6-methylpyridine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGF pathways) and CNS-active agents.

Introduction & Strategic Analysis

2-Amino-4-iodo-6-methylpyridine presents a unique "Janus-faced" challenge in palladium catalysis. It contains a highly reactive electrophile (C4-iodide) and a potential nucleophile/ligand (C2-amine/pyridine nitrogen).

The Chemoselective Challenge

-

Electrophilic Site (C4-I): The C4 position in pyridines is electronically deficient, making the C-I bond highly susceptible to oxidative addition by Pd(0). It is significantly more reactive than corresponding bromides or chlorides.

-

Nucleophilic/Coordinating Sites (C2-NH2 & Pyridine N):

-

Catalyst Poisoning: The pyridine nitrogen and the free amino group can form stable, non-reactive complexes with Palladium (Pd-N coordination), arresting the catalytic cycle.

-

Self-Coupling (Oligomerization): The substrate can theoretically act as both electrophile and nucleophile, leading to polymerization.

-

Operational Theory: Successful amination relies on ligand-controlled chemoselectivity . We must use bulky, electron-rich phosphine ligands (e.g., Buchwald Biaryl Phosphines) that:

-

Facilitate rapid oxidative addition at the C4-I bond.

-

Sterically preclude the coordination of the pyridine nitrogen to the Pd center.

-

Accelerate reductive elimination to favor the cross-coupled product over potential side reactions.

Mechanistic Pathway & Signaling

The following diagram illustrates the catalytic cycle, highlighting the "Off-Cycle" trap caused by substrate coordination and how bulky ligands prevent it.

Figure 1: Catalytic cycle emphasizing the competition between productive oxidative addition and non-productive N-coordination. Bulky ligands suppress the "Off-Cycle Trap".

Experimental Protocols

Protocol A: Direct Coupling with Secondary Amines (High Yield)

Best for: Morpholines, Piperazines, Piperidines. Rationale: Secondary amines are generally more nucleophilic than the substrate's C2-NH2, minimizing self-coupling risks.

Reagents:

-

Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: Xantphos (5-10 mol%) OR RuPhos (for sterically demanding amines)

-

Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to spare the free NH2

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol) to a reaction vial.

-

Solvate: Add anhydrous 1,4-Dioxane (2.0 mL). Stir for 5 mins to pre-complex the catalyst.

-

Substrate Addition: Add 2-Amino-4-iodo-6-methylpyridine (117 mg, 0.5 mmol) and the secondary amine (0.6 mmol).

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. The starting iodide (M+H ~235) should disappear.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Coupling with Primary Amines (Challenging)

Best for: Anilines, Benzylamines, Aliphatic primary amines. Risk: Primary amines can bind tightly to Pd. The substrate's free NH2 may compete if the external amine is not sufficiently nucleophilic.

Reagents:

-

Catalyst System: BrettPhos Pd G3 or XPhos Pd G3 precatalyst (2–5 mol%).

-

Why Precatalyst? Ensures rapid generation of the active L-Pd(0) species, outcompeting substrate coordination.

-

-

Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu.

-

Note: Stronger base is often required for primary amines to facilitate deprotonation/binding.

-

-

Solvent: Toluene or THF.

Step-by-Step Methodology:

-

Charge: Add Precatalyst (e.g., BrettPhos Pd G3, 11 mg, 0.012 mmol) and Substrate (0.5 mmol) to the vial.

-

Purge: Evacuate and backfill with Argon (3x).

-

Liquids: Add Solvent (2 mL) and Primary Amine (0.6 mmol).

-

Base Addition: Add LiHMDS solution dropwise at RT.

-

Reaction: Heat to 80°C . Reaction is typically faster (1–4 hours).

-

Quench: Quench with saturated NH₄Cl solution before extraction.